Bienvenue dans la boutique en ligne BenchChem!

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity CNS penetration logD

CNS screening programs often struggle with compounds that fail to cross the blood-brain barrier. This 4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is pre-qualified for CNS exposure: • logD₇.₄ = 4.03, PSA = 39.7 Ų - within established BBB-permeable space • Racemic mixture with 4-Me and 7-Me vectors for independent SAR expansion • Supplied as a screening-ready solid; ideal for kinase, GPCR, and transporter panels

Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
Cat. No. B5604871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC20H24N4O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H24N4O/c1-14-12-17-19(18(25)13-14)15(2)21-20(22-17)24-10-8-23(9-11-24)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3
InChIKeyKUQYNIRNZLZCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one for CNS and Kinase Screening: A Physicochemical and Structural Baseline


The compound is a synthetic quinazolinone derivative featuring a 4-phenylpiperazine at the 2‑position and methyl substituents at positions 4 and 7 . It belongs to a class of heterocyclic scaffolds widely explored for CNS receptors and kinase inhibition. The compound is supplied as a racemic mixture, with a calculated logD₇.₄ of 4.03 and a polar surface area of 39.7 Ų, indicating moderate lipophilicity and a relatively low hydrogen‑bonding capacity . These baseline properties position it as a candidate for blood–brain barrier penetration and for further structure–activity relationship (SAR) expansion around the quinazolinone core.

Why 4,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Substituted by a Generic Quinazolinone or Phenylpiperazine


Although many quinazolinones and phenylpiperazines are commercially available, small modifications to the substitution pattern, lipophilicity, or polar surface area can profoundly alter target engagement, off‑target liability, and pharmacokinetic behavior . For example, replacing the phenyl group on the piperazine with a formyl substituent reduces logD by ~2.5 log units and increases PSA by >14 Ų, which can shift a compound from a CNS‑penetrant profile to a peripherally restricted one . Similarly, regioisomers such as the 7,7‑dimethyl variant introduce a gem‑dimethyl motif that alters conformational flexibility and metabolic susceptibility [1]. Consequently, even structurally close analogs cannot be assumed to perform interchangeably in biological assays; the specific combination of substituents in the target compound defines a unique property space that must be validated empirically.

Quantitative Differential Evidence for 4,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one


Lipophilicity (logD₇.₄) Comparison: Target Compound Is 2.5 Log Units More Lipophilic Than the Closest Formyl Analog

The target compound exhibits a calculated logD₇.₄ of 4.03 , while the structurally analogous 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has a logD₇.₄ of 1.54 . The difference of 2.49 log units corresponds to an approximately 300‑fold higher distribution coefficient in a lipid‑aqueous system, implying substantially greater membrane partitioning.

Lipophilicity CNS penetration logD Physicochemical profiling

Polar Surface Area (PSA): Target Compound’s PSA of 39.7 Ų Is 14 Ų Lower Than the Formyl Analog, Favoring Brain Penetration

The target compound has a calculated polar surface area (PSA) of 39.7 Ų , compared with 53.9 Ų for the formyl‑substituted analog . The 14.2 Ų reduction places the target compound well below the commonly cited threshold of 60–70 Ų for passive blood–brain barrier penetration, whereas the comparator approaches the boundary.

Polar surface area CNS drug design BBB permeability Physicochemical property

Structural Differentiation: 4,7-Dimethyl Substitution vs. 7,7-Gem-Dimethyl Isomer Affects Conformational and Metabolic Space

The target compound carries a 4‑methyl and a 7‑methyl group on the quinazolinone core. A commonly cataloged isomer, 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, bears a gem‑dimethyl group at position 7 [1]. Gem‑dimethyl motifs can restrict conformational freedom and shield adjacent positions from oxidative metabolism, whereas monomethyl substitution at two distinct positions may lead to different metabolic soft spots and target‑binding conformations. No direct head‑to‑head biological data are available in the public domain for these two isomers.

Regioisomer SAR Metabolic stability Quinazolinone scaffold

Recommended Application Scenarios for 4,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Based on Quantitative Evidence


CNS Target Screening Libraries

With a logD₇.₄ of 4.03 and a PSA of 39.7 Ų, the compound falls within the favorable property space for passive blood–brain barrier penetration . It is a suitable entry for screening panels targeting neuroreceptors, neurotransmitter transporters, or CNS kinases. When procuring for a CNS‑focused collection, the compound should be preferred over more polar analogs such as the formyl‑substituted piperazine derivative (logD 1.54; PSA 53.9 Ų) , which may exhibit restricted CNS exposure.

Kinase Inhibitor and GPCR Lead‑Identification Programs

The quinazolinone core is a privileged scaffold for kinase inhibition, and the 4‑phenylpiperazine motif is a known pharmacophore for aminergic GPCRs. The presence of the 4‑methyl and 7‑methyl substituents allows exploration of two independent vectors for SAR expansion, a feature not offered by the 7,7‑dimethyl isomer [1]. The compound’s moderate lipophilicity and low PSA make it an attractive starting point for hit‑to‑lead optimization in programs where balancing potency and ADME properties is critical.

Off‑Target Selectivity Profiling (hERG, Sigma Receptors)

Phenylpiperazine derivatives are known to interact with sigma receptors and the hERG channel. The target compound’s physicochemical profile can serve as a reference point in panels designed to assess cardiovascular safety liability or sigma‑1/sigma‑2 receptor engagement. Comparative data with the formyl analog, which has a markedly different logD and PSA , can help dissect the contribution of lipophilicity vs. hydrogen‑bonding to off‑target promiscuity.

Solubility‑Permeability Trade‑Off Studies

The calculated logSw of −4.27 indicates low aqueous solubility, which is typical for compounds in this logD range. In a procurement context, this property makes the compound a valuable tool for early‑stage formulation and solubility‑enhancement studies, especially when compared with analogs of higher polarity. The direct quantitative contrast with the formyl analog (logSw −1.69 ) provides a clear solubility‑permeability trade‑off that can guide medicinal chemistry strategy.

Quote Request

Request a Quote for 4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.